Bienvenue dans la boutique en ligne BenchChem!

2-(4-tert-butylphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide

Parkinson's disease dual-target ligands histamine H3 receptor

Structurally distinct tool compound featuring an oxane-substituted piperidine and methylene-spaced acetamide linker—key differentiators from the dual H3R/MAO-B probe DL76. Designed for phenotypic screening, linker-dependent metabolism studies, and matched molecular pair analysis with its thiopyran analog (CAS 2034444-33-0). Ideal for exploring alternative aminergic GPCR or PDE targets in neurodegeneration research. Research-use only; ≥95% purity.

Molecular Formula C23H36N2O3
Molecular Weight 388.552
CAS No. 2034239-22-8
Cat. No. B2589671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-tert-butylphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide
CAS2034239-22-8
Molecular FormulaC23H36N2O3
Molecular Weight388.552
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C3CCOCC3
InChIInChI=1S/C23H36N2O3/c1-23(2,3)19-4-6-21(7-5-19)28-17-22(26)24-16-18-8-12-25(13-9-18)20-10-14-27-15-11-20/h4-7,18,20H,8-17H2,1-3H3,(H,24,26)
InChIKeyYIZJWDUQBHGQOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-tert-Butylphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide (CAS 2034239-22-8): Procurement-Ready Chemical Profile for Neurological and Oncological Screening Libraries


2-(4-tert-Butylphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide (CAS 2034239-22-8, MW 388.55, C23H36N2O3) is a synthetic research compound belonging to the 4-tert-butylphenoxy-acetamide class . Its structure comprises three modules: a 4-tert-butylphenoxy lipophilic head, an acetamide linker, and a 1-(oxan-4-yl)piperidin-4-ylmethylamine tail [1]. The oxane (tetrahydropyran) substitution on the piperidine nitrogen distinguishes it from the closely related compound DL76, which bears an unsubstituted piperidine ring [2]. This compound is exclusively available as a research reagent (not for human or veterinary use) and is supplied by multiple vendors with purities typically ≥95% .

Why In-Class Substitution of 2-(4-tert-Butylphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide Compromises Screening Fidelity


Compounds within the 4-tert-butylphenoxy-acetamide class share a common pharmacophoric scaffold, but small structural variations produce large differences in biological target engagement. DL76 (1-(3-(4-tert-butylphenoxy)propyl)piperidine) demonstrates balanced dual hH3R antagonism (Ki = 38 nM) and hMAO B inhibition (IC50 = 48 nM), yet it lacks the oxane-substituted piperidine moiety present in the target compound [1]. The oxane ring introduces an additional hydrogen-bond acceptor and alters conformational flexibility, potentially shifting target selectivity profiles away from the H3R/MAO-B axis toward distinct receptor or enzyme classes [2]. Furthermore, the methylene spacer between the piperidine ring and the acetamide nitrogen in the target compound contrasts with the direct N-piperidine linkage in analogs such as 2-(4-tert-butylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide, affecting both metabolic stability and binding kinetics . Generic substitution within this series without empirical validation risks introducing unrecognized off-target activity or losing desired polypharmacology.

Quantitative Differentiation Evidence for 2-(4-tert-Butylphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide Against Closest Structural Analogs


Oxane-Substituted Piperidine Core Confers Distinct Conformational and Hydrogen-Bonding Profile vs. DL76

The target compound incorporates an oxan-4-yl (tetrahydropyran) substituent on the piperidine nitrogen, a structural feature absent in DL76 (1-(3-(4-tert-butylphenoxy)propyl)piperidine) [1]. The oxane ring introduces an additional sp3-hybridized oxygen atom capable of acting as a hydrogen-bond acceptor, which is unavailable in DL76's unsubstituted piperidine [2]. In the published SAR series of 27 4-tert-butylphenoxy derivatives, the introduction of cyclic amine modifications (including piperidine variants) produced Ki values for hH3R ranging from below 50 nM to above 1000 nM, demonstrating that subtle amine substitutions profoundly alter target engagement [1]. While no direct head-to-head data exist for the target compound, the structural divergence predicts a distinct selectivity fingerprint.

Parkinson's disease dual-target ligands histamine H3 receptor monoamine oxidase B

Methylene-Spaced Acetamide Linker Differentiates Target Compound from Direct N-Piperidine Analogs

The target compound features a methylene (-CH2-) spacer between the piperidine ring and the acetamide nitrogen, yielding an N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide architecture . In contrast, structurally related compounds such as 2-(4-tert-butylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide (MW 304.43) and 2-(4-tert-butylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide (MW 346.5) employ a direct N-piperidine linkage without a methylene spacer . The methylene insertion increases the distance between the basic piperidine nitrogen and the amide carbonyl by one carbon-carbon bond, altering the pKa of the piperidine nitrogen and modifying the three-dimensional presentation of the pharmacophore.

medicinal chemistry structure-activity relationship linker optimization metabolic stability

Divergent Biological Target Space: Oxane-Piperidine Scaffold Shifts Away from Canonical H3R/MAO-B Dual Activity of DL76

DL76 was identified as the most balanced dual hH3R antagonist (Ki = 38 nM) and hMAO B inhibitor (IC50 = 48 nM) among 27 analogs in the Łażewska et al. (2020) series [1]. Critically, none of the 27 reported compounds contain an oxane-substituted piperidine or a methylene-spaced acetamide linker, placing the target compound outside the SAR space systematically explored in that study [1]. Compounds with tertiary amine modifications in the piperidine region showed up to 20-fold variation in hH3R Ki values (from 38 nM to >1000 nM), indicating that N-substitution is a key determinant of receptor engagement [1]. The target compound's oxane group may redirect binding toward alternative aminergic GPCRs (e.g., dopaminergic, serotonergic, or adrenergic receptors), enzyme targets (e.g., phosphodiesterases), or ion channels, based on the well-precedented pharmacology of tetrahydropyran-containing piperidine ligands [2].

target prediction polypharmacology chemical biology phenotypic screening

Structural Comparison with Thiopyran Analog Reveals Critical Heteroatom-Dependent Physicochemical Differentiation

The closest commercially available structural analog is 2-(4-tert-butylphenoxy)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide (CAS 2034444-33-0, MW 390.59), which replaces the oxane oxygen with a sulfur atom . This O→S substitution increases molecular weight by 2.04 g/mol and is predicted to increase lipophilicity (ΔcLogP ≈ +0.7 to +1.2) while reducing aqueous solubility . The thiopyran analog also exhibits altered hydrogen-bond acceptor strength (sulfur is a weaker H-bond acceptor than oxygen) and distinct metabolic pathways (S-oxidation vs. O-dealkylation) . The target compound's oxygen-containing oxane ring is expected to demonstrate superior aqueous solubility and different CYP450 metabolic profiles compared to the thiopyran analog.

bioisosterism physicochemical profiling solubility lipophilicity

Optimal Research Deployment Scenarios for 2-(4-tert-Butylphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide Based on Structural Differentiation Evidence


Phenotypic Screening for Non-H3R/Non-MAO B Polypharmacology in Neurodegenerative Disease Models

The target compound is structurally optimized for phenotypic screening campaigns that seek to identify neuroactive small molecules with target profiles distinct from the well-characterized H3R/MAO-B dual mechanism represented by DL76. The oxane-piperidine scaffold and methylene-spaced acetamide linker predict engagement of alternative aminergic GPCRs, phosphodiesterases, or ion channels relevant to Parkinson's disease, Alzheimer's disease, or other synucleinopathies [1]. Procurement of this compound enables assembly of a focused chemical library that systematically explores the SAR space around the 4-tert-butylphenoxy pharmacophore while sampling a distinct region of biological target space .

Linker-Dependent Metabolic Stability Studies in Early ADME-Tox Profiling

The methylene-spaced acetamide linker in the target compound provides a unique tool for investigating linker-dependent Phase I metabolism, particularly N-dealkylation susceptibility. Comparative metabolic stability assays with direct N-piperidine analogs (e.g., 2-(4-tert-butylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide) can quantify the protective effect of methylene insertion on CYP450-mediated cleavage [1]. This application is directly relevant to drug discovery programs optimizing the metabolic stability of piperidine-containing lead series [2].

Heteroatom Bioisostere Comparison: Oxane vs. Thiopyran in Solubility-Limited Assay Development

The target compound (oxane, O-heteroatom) and its thiopyran analog (CAS 2034444-33-0, S-heteroatom) constitute a matched molecular pair for exploring heteroatom-dependent physicochemical properties in assay development [1]. The predicted lower lipophilicity and higher aqueous solubility of the oxane compound make it the preferred choice for biochemical and cell-based assays requiring compound concentrations exceeding 10 μM . This pair can be used to empirically validate in silico solubility and lipophilicity prediction models for heterocyclic bioisosteres [2].

Chemical Probe Development for Target Deconvolution of Phenotypic Hits

When phenotypic screening hits emerge from libraries containing 4-tert-butylphenoxy derivatives, the target compound can serve as a structurally distinct follow-up probe to deconvolute the molecular target(s) responsible for the observed phenotype [1]. Its divergence from DL76's H3R/MAO-B dual pharmacology and from NIC3's NAC1 inhibitory activity means that differential activity patterns across these structurally related probes can help triangulate the relevant target engagement profile [2].

Quote Request

Request a Quote for 2-(4-tert-butylphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.